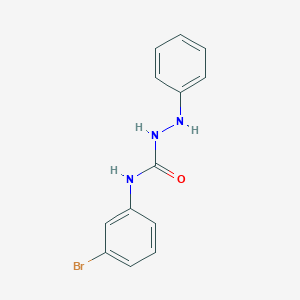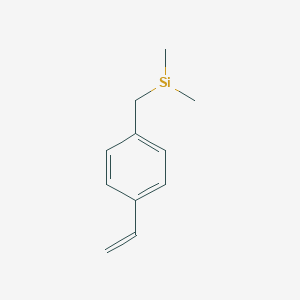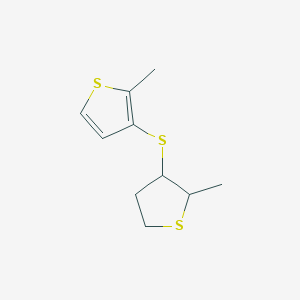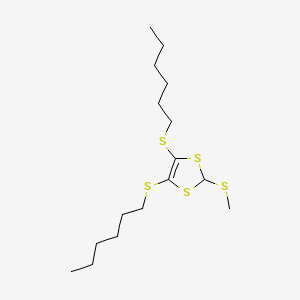
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole is an organosulfur compound characterized by the presence of hexylsulfanyl and methylsulfanyl groups attached to a dithiole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole typically involves the reaction of appropriate thiol precursors with a dithiole core. One common method involves the use of hexylthiol and methylthiol in the presence of a base, such as sodium hydride, to facilitate the substitution reactions on the dithiole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hexylsulfanyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted dithiole derivatives.
Applications De Recherche Scientifique
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound’s sulfur-containing groups make it a potential candidate for studying sulfur metabolism and related biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the compound can form reversible covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Used as a bidentate ligand in hydroformylation reactions.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A privileged motif for catalyst development in organic transformations.
Uniqueness
4,5-Bis(hexylsulfanyl)-2-(methylsulfanyl)-2H-1,3-dithiole is unique due to its specific combination of hexylsulfanyl and methylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
149468-15-5 |
|---|---|
Formule moléculaire |
C16H30S5 |
Poids moléculaire |
382.7 g/mol |
Nom IUPAC |
4,5-bis(hexylsulfanyl)-2-methylsulfanyl-1,3-dithiole |
InChI |
InChI=1S/C16H30S5/c1-4-6-8-10-12-18-14-15(21-16(17-3)20-14)19-13-11-9-7-5-2/h16H,4-13H2,1-3H3 |
Clé InChI |
QUISRELBLBAUIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCSC1=C(SC(S1)SC)SCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


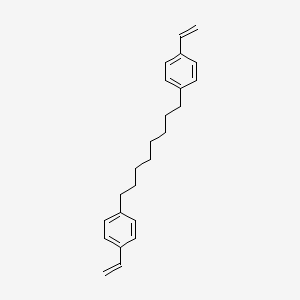

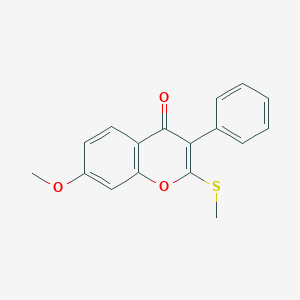


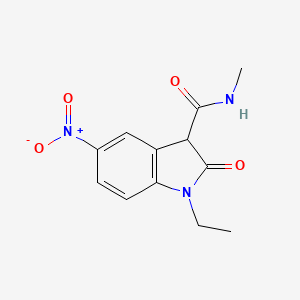
silane](/img/structure/B12556436.png)
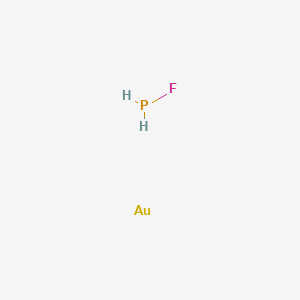
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)


